N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-nitrobenzamide
Description
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-nitrobenzamide is a pyrido[1,2-a]pyrimidine derivative characterized by a fused bicyclic core substituted with methyl groups at positions 2 and 9, a 4-oxo functional group, and a 2-nitrobenzamide moiety. This compound belongs to a broader class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The nitrobenzamide group at position 3 of the pyridopyrimidine core is critical for modulating biological interactions, particularly in enzyme inhibition and receptor binding .
Structurally, the compound’s uniqueness arises from the electron-withdrawing nitro group at the ortho position of the benzamide ring, which influences its electronic properties and binding affinity compared to para- or meta-substituted analogs . Its molecular formula is C₁₉H₁₆N₄O₄ (calculated based on analogous compounds in the evidence), with a molecular weight of approximately 388.36 g/mol .
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-6-5-9-20-15(10)18-11(2)14(17(20)23)19-16(22)12-7-3-4-8-13(12)21(24)25/h3-9H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUKKNRWDXFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-nitrobenzamide typically involves the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions often involve elevated temperatures and the use of organic solvents .
Major Products Formed
Major products formed from these reactions include amino derivatives, substituted benzamides, and various fused heterocyclic compounds .
Scientific Research Applications
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is studied for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-nitrobenzamide involves the inhibition of specific molecular targets such as enzymes and receptors. The compound binds to the active site of these targets, thereby blocking their activity and leading to the desired therapeutic effects. Pathways involved include the inhibition of signal transduction pathways that promote cell proliferation and inflammation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pyrido[1,2-a]pyrimidine derivatives exhibit structural and functional diversity depending on substituent patterns. Below is a detailed comparison of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-nitrobenzamide with key analogs:
Key Findings :
Anticancer Activity: The target compound’s 2-nitrobenzamide substituent is structurally analogous to the 4-methyl-3-nitrobenzamide derivative (), which shows high anticancer activity against non-small cell lung cancer and ovarian cancer models. The nitro group’s position (ortho vs. meta/para) likely affects DNA intercalation and kinase inhibition . The 4-nitrobenzamide analog () also exhibits high anticancer activity, suggesting nitro group placement at positions 2 or 4 enhances tumor suppression compared to the 3-nitro derivative .
Dimethoxy-substituted analogs (e.g., 2,6-dimethoxybenzamide) show lower antimicrobial efficacy, indicating steric hindrance from methoxy groups may reduce target binding .
Anti-inflammatory Activity :
- Methoxy-substituted derivatives (e.g., 2,6-dimethoxybenzamide ) exhibit higher anti-inflammatory activity, likely due to enhanced COX-2 enzyme inhibition, a mechanism observed in structurally related compounds .
- Nitro-substituted analogs generally show lower anti-inflammatory effects, as the nitro group may prioritize redox interactions over COX pathway modulation .
Structural Influences :
- Methyl substitutions at positions 2 and 9 on the pyridopyrimidine core are conserved across all analogs and are critical for maintaining planar geometry, facilitating intercalation into DNA or enzyme active sites .
- Nitro vs. methoxy groups : Nitro groups enhance electrophilic reactivity (useful in anticancer applications), while methoxy groups improve solubility and hydrogen bonding (beneficial for anti-inflammatory activity) .
Discussion of Unique Features
The target compound’s 2-nitrobenzamide group distinguishes it from other derivatives in three key ways:
Metabolic Stability : Nitro groups are resistant to oxidative metabolism, which may prolong the compound’s half-life in vivo compared to methoxy-substituted derivatives .
Synergistic Interactions : The combination of 2,9-dimethyl and 2-nitro groups may synergize to enhance DNA damage in cancer cells, a mechanism observed in pyridopyrimidine-based topoisomerase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
